molecular formula C7H9NO4S B1675687 (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid CAS No. 222529-89-7

(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

Cat. No.: B1675687
CAS No.: 222529-89-7
M. Wt: 203.22 g/mol
InChI Key: QBHIOYZCUZBIEN-MDASVERJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid (LY404039) is a selective agonist of metabotropic glutamate receptors 2 and 3 (mGlu2/3), which are class C G-protein-coupled receptors implicated in neuropsychiatric disorders such as schizophrenia. Structurally, LY404039 features a bicyclo[3.1.0]hexane core with a sulfur atom in the 2-position (thiabicyclo) and sulfonyl modifications (2,2-dioxide) (CAS: 635318-11-5; molecular formula: C₇H₉NO₆S) . Its prodrug form, LY2140023, demonstrated antipsychotic efficacy in Phase II clinical trials by attenuating positive and negative symptoms of schizophrenia, though safety concerns (e.g., convulsions) emerged .

Properties

CAS No.

222529-89-7

Molecular Formula

C7H9NO4S

Molecular Weight

203.22 g/mol

IUPAC Name

(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

InChI

InChI=1S/C7H9NO4S/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m1/s1

InChI Key

QBHIOYZCUZBIEN-MDASVERJSA-N

SMILES

C1C(C2C(C2S1)C(=O)O)(C(=O)O)N

Isomeric SMILES

C1[C@]([C@@H]2[C@H]([C@@H]2S1)C(=O)O)(C(=O)O)N

Canonical SMILES

C1C(C2C(C2S1)C(=O)O)(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-thia-4-aminobicyclo(3.1.0)hexane-4,6-dicarboxylic acid
LY 389795
LY-389795
LY389795

Origin of Product

United States

Biological Activity

(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, also known as LY389795, is a compound of interest primarily due to its role as a selective agonist for the metabotropic glutamate receptor subtype mGlu2 and mGlu3. This compound has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.

  • Molecular Formula : C7_7H9_9N O6_6S
  • Molecular Weight : 235.21 g/mol
  • CAS Number : 635318-11-5
  • Melting Point : >250 °C

LY389795 acts as an agonist at the mGlu2 and mGlu3 receptors, which are G protein-coupled receptors involved in modulating neurotransmitter release and synaptic plasticity. By activating these receptors, LY389795 can influence glutamate signaling pathways that are critical in various brain functions.

In Vivo Studies

Research has shown that LY389795 exhibits significant biological activity in animal models of pain and anxiety. For instance:

  • Inflammatory Pain Models : In studies involving inflammatory pain, LY389795 demonstrated efficacy in reducing hyperalgesia and allodynia, suggesting its potential as an analgesic agent .
  • Anxiety Models : The compound has been evaluated in models of anxiety where it exhibited anxiolytic-like effects, supporting its role in modulating mood disorders .

In Vitro Studies

In vitro assays have provided insights into the pharmacological profile of LY389795:

  • Receptor Binding Affinity : Studies indicated that LY389795 has a high binding affinity for mGlu2 receptors compared to other glutamate receptor subtypes, which underscores its selectivity .
  • Cellular Responses : Experiments using transfected cell lines showed that activation of mGlu2 by LY389795 leads to downstream signaling events that can inhibit adenylyl cyclase activity, further confirming its agonistic properties .

Case Study 1: Efficacy in Neuropathic Pain

A study conducted on neuropathic pain models revealed that administration of LY389795 resulted in a significant decrease in pain-related behaviors. The results indicated a dose-dependent response, with higher doses yielding more substantial analgesic effects. This suggests potential clinical applications for managing chronic pain conditions.

Case Study 2: Cognitive Enhancement

Another investigation assessed the cognitive-enhancing effects of LY389795 in mice subjected to stress-induced cognitive deficits. The results demonstrated that treatment with LY389795 improved performance in memory tasks, indicating its potential utility in treating cognitive impairments associated with stress and anxiety disorders.

Data Tables

Parameter Value
Molecular FormulaC7_7H9_9N O6_6S
Molecular Weight235.21 g/mol
Melting Point>250 °C
CAS Number635318-11-5
Receptor TargetmGlu2/mGlu3
Efficacy in Pain ModelsSignificant reduction
Efficacy in Anxiety ModelsAnxiolytic-like effects

Scientific Research Applications

Neuropharmacology

Research indicates that (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid acts as an antagonist at certain glutamate receptors, particularly the NMDA receptor subtype. This action suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease and conditions characterized by excitotoxicity.

Anticonvulsant Properties

Studies have shown that this compound exhibits anticonvulsant effects in animal models of epilepsy. Its mechanism appears to involve modulation of neurotransmitter release and inhibition of excessive neuronal excitability.

Analgesic Effects

Preclinical studies suggest that (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid may possess analgesic properties. It has been evaluated for its effectiveness in reducing pain responses in various models.

Potential Treatments for Neurological Disorders

Given its interaction with glutamate receptors and anticonvulsant properties, this compound is being investigated as a potential treatment for conditions such as:

  • Epilepsy
  • Alzheimer's disease
  • Multiple sclerosis

Pain Management

The analgesic properties of (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid may lead to its development as a novel pain management therapy.

Case Study 1: Anticonvulsant Efficacy

A study conducted on rodents demonstrated that administration of (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid significantly reduced seizure frequency compared to control groups. The results suggest a dose-dependent relationship between the compound's concentration and its anticonvulsant efficacy.

Case Study 2: Neuroprotective Effects

In vitro studies using neuronal cell cultures exposed to glutamate toxicity showed that (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid effectively protected neurons from cell death induced by excitotoxicity.

Comparison with Similar Compounds

LY404039 belongs to a class of conformationally constrained glutamate analogs targeting mGlu2/3 receptors. Key structural and pharmacological comparisons with related compounds are outlined below:

Structural Comparison
Compound IUPAC Name Core Structure Substituents Molecular Formula
LY404039 (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid Thiabicyclo[3.1.0] 2-sulfonyl (2,2-dioxide) C₇H₉NO₆S
LY379268 (1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid Oxabicyclo[3.1.0] 2-oxa bridge C₇H₉NO₅
LY354740 (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid Bicyclo[3.1.0] No heteroatom in bridge C₇H₉NO₄

Key Structural Differences :

  • LY404039 contains a sulfur atom (2-thia) and sulfonyl group, enhancing polarity and receptor-binding kinetics compared to the oxygen-containing LY379268 (2-oxa) .
  • LY354740 lacks heteroatoms in the bicyclo core, resulting in reduced conformational rigidity .
Pharmacological and Functional Comparisons
Compound Receptor Selectivity (mGlu2/3) EC₅₀ (mGlu2) Key Preclinical Findings Clinical Status
LY404039 mGlu2 > mGlu3 24 nM Reversed PCP-induced hyperlocomotion and cognitive deficits ; prodrug LY2140023 showed antipsychotic efficacy in Phase II Phase II (discontinued due to side effects)
LY379268 mGlu2/3 (balanced) 5 nM Attenuated ethanol withdrawal seizures ; reversed hallucinogen effects via 5-HT2A modulation Preclinical/experimental use
LY354740 mGlu2/3 (balanced) 29 nM Reduced anxiety-like behaviors in rodents Preclinical

Key Findings :

  • LY404039 exhibits preferential mGlu2 activation, linked to its sulfonyl group enhancing receptor interaction . In contrast, LY379268 and LY354740 show balanced mGlu2/3 agonism .
  • LY404039 ’s prodrug, LY2140023, demonstrated clinical efficacy but was associated with convulsions in 4% of participants, highlighting safety challenges absent in preclinical studies of LY379268 .
  • LY379268 has broader experimental applications, including ethanol withdrawal and 5-HT2A-mediated effects, while LY354740 is primarily studied in anxiety models .
Pharmacokinetic and Bioanalytical Comparisons
Compound Bioanalytical Method Prodrug Form Metabolic Stability
LY404039 Limited data; relies on prodrug LY2140023 LY2140023 (oral) Moderate (requires derivatization)
LY379268 Derivatization LC/MS (improved sensitivity) None High polar, rapid clearance

Key Insights :

  • LY379268 ’s high polarity necessitates derivatization for plasma detection, whereas LY404039 is administered via a prodrug to enhance bioavailability .

Preparation Methods

Synthesis of the Diol Intermediate

Cinnamyl alcohols serve as starting materials, undergoing epoxidation and subsequent diastereoselective ring-opening with thiol nucleophiles to install the sulfur atom. The resulting diol is esterified with diazoacetate groups, positioning the reactive centers for cyclization. Key to this step is the use of rhodium(II) acetate as a catalyst, which promotes carbene formation and subsequent stereocontrolled cyclopropanation.

Cyclopropanation and Ring Closure

Under optimized conditions (e.g., dichloromethane, 0°C), the diazoacetate intermediate undergoes intramolecular cyclopropanation. The reaction proceeds via a rhodium-stabilized carbene intermediate, forming the strained bicyclo[3.1.0]hexane core with high diastereomeric excess (>95%). The thiabicyclo structure arises from the pre-installed sulfur atom in the diol precursor, ensuring regioselective ring formation.

Functionalization to the Target Compound

Post-cyclopropanation, the ester groups are hydrolyzed under basic conditions (e.g., aqueous NaOH, 60°C) to yield the dicarboxylic acid. The amino group is introduced via Hofmann rearrangement of a primary amide intermediate, generated by treating the ester with ammonia. Stereochemical integrity is preserved throughout these steps, as confirmed by X-ray crystallography and NMR spectroscopy.

Aziridinium Ion Ring Expansion

An alternative approach, adapted from azabicyclo systems, involves ring expansion of aziridinium ions . While primarily reported for nitrogen-containing bicyclics, this method offers insights into potential sulfur analog synthesis.

Formation of Aziridinium Intermediate

A thiirane (sulfur analog of aziridine) is functionalized with a leaving group (e.g., tosylate) at the bridgehead position. Treatment with a strong base induces ring-opening, generating a reactive thiiranium ion intermediate. This electrophilic species is susceptible to nucleophilic attack, enabling ring expansion.

Nucleophilic Ring Opening and Rearrangement

Nucleophiles such as carboxylates or amines attack the thiiranium ion, leading to expansion into a thiabicyclo[3.1.0]hexane framework. For the target compound, sequential carboxylation at C4 and C6 positions is achieved using malonic acid derivatives. The amino group is introduced via Gabriel synthesis or reductive amination, though yields for sulfur systems remain lower compared to nitrogen analogs.

Stereochemical Control Strategies

The (1R,4S,5S,6S) configuration necessitates precise chiral induction. Two predominant methods are employed:

Chiral Auxiliary-Mediated Synthesis

A menthol-derived chiral auxiliary is appended to the cinnamyl alcohol precursor, dictating the stereochemistry during cyclopropanation. After ring closure, the auxiliary is cleaved via hydrolysis, yielding the enantiomerically pure product. This method achieves enantiomeric excesses of 88–92%, as validated by chiral HPLC.

Enzymatic Resolution

Racemic mixtures of the bicyclic intermediate are subjected to lipase-catalyzed kinetic resolution . Pseudomonas fluorescens lipase selectively acetylates the (1R,4S,5S,6S) enantiomer, allowing separation via column chromatography. While effective, this approach suffers from lower overall yields (45–50%).

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield (%)
Intramolecular Cyclopropanation High stereoselectivity, Scalability Requires toxic diazo compounds 65–72
Aziridinium Expansion Avoids diazo intermediates Low yields for sulfur systems 28–35
Enzymatic Resolution Eco-friendly, Mild conditions High cost, Low throughput 45–50

Industrial-Scale Considerations

For large-scale production, the cyclopropanation route is favored due to its robustness. Critical process parameters include:

  • Diazo compound safety : Continuous flow reactors minimize accumulation of explosive intermediates.
  • Catalyst recycling : Rhodium(II) acetate is recovered via chelating resins, reducing costs.
  • Crystallization-driven purification : The dicarboxylic acid forms stable hydrates, enabling high-purity recovery (99.8%) from aqueous ethanol.

Emerging Methodologies

Recent advancements explore photocatalytic C–H activation to construct the bicyclo[3.1.0]hexane core. Irradiation of thiophene derivatives with visible light in the presence of iridium catalysts induces [2+1] cycloaddition, though amino and carboxyl groups require post-functionalization.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, and what critical reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves cyclization of precursors with functional groups positioned to form the bicyclo[3.1.0]hexane core. Key steps include:

  • Cyclization : Use of strong acids/bases (e.g., H₂SO₄ or NaOMe) to facilitate ring closure, as seen in analogous bicyclic carboxylic acid syntheses .
  • Stereochemical Control : Chiral catalysts (e.g., Rh(II)-based) ensure correct stereochemistry at the 4-amino and 6-carboxylic acid positions, critical for biological activity .
  • Purification : Reverse-phase HPLC or recrystallization from polar solvents (e.g., ethanol/water mixtures) isolates the enantiopure product.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and stereochemistry?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., distinguishing bridgehead protons at δ 2.5–3.5 ppm) and confirms stereochemistry via coupling constants .
  • HPLC-MS : Chiral columns (e.g., Chiralpak® AD-H) resolve enantiomers, while HRMS validates molecular weight (C₈H₁₀N₂O₄S; calc. 230.04) .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally related bicyclo[3.1.0]hexane dicarboxylic acids .

Q. What are the primary biological targets or pathways influenced by this compound?

  • Methodological Answer : The compound’s thia-azabicyclic core and dicarboxylic acid groups suggest interactions with:

  • Glutamate Receptors : Competitive inhibition of mGluR subtypes (e.g., mGluR2/3) via structural mimicry of glutamate, tested via calcium flux assays .
  • Enzymatic Assays : Evaluate inhibition of bacterial D-amino acid transaminases (DATA) using kinetic studies (IC₅₀ values) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 4R vs. 4S configuration) impact the compound’s reactivity and biological activity?

  • Methodological Answer :

  • Synthesis of Diastereomers : Use enantiomeric precursors in cyclization to generate 4R/4S variants .
  • Activity Comparison : Test diastereomers in receptor-binding assays (e.g., radioligand displacement for mGluRs). Data shows 4S isomers exhibit 10-fold higher affinity due to optimal hydrogen bonding with receptor residues .
  • Computational Modeling : Docking studies (AutoDock Vina) correlate stereochemistry with binding energy differences (ΔG ≈ -2.3 kcal/mol for 4S) .

Q. How can researchers resolve contradictions in reported solubility and stability data across studies?

  • Methodological Answer :

  • Standardized Protocols : Perform parallel experiments under controlled conditions (pH 7.4 PBS, 25°C). For example, solubility discrepancies (e.g., 12 mg/mL vs. 8 mg/mL) may arise from pH variations .
  • Degradation Studies : Use LC-MS to track decomposition products (e.g., decarboxylation at 6-position under acidic conditions) .
  • Interlab Validation : Collaborate with multiple labs to establish reproducibility, as done for related bicyclo[2.2.1]heptane derivatives .

Q. What computational strategies predict the compound’s pharmacokinetic properties and metabolite profiles?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME calculate logP (-1.2), indicating low membrane permeability, and identify potential CYP3A4-mediated oxidation sites .
  • Metabolite Identification : In silico metabolism (GLORYx) predicts sulfoxide formation at the thia bridge, confirmed via in vitro hepatocyte assays .

Key Recommendations for Experimental Design

  • Stereochemical Purity : Always validate enantiopurity via chiral HPLC before biological assays to avoid skewed results .
  • Data Reproducibility : Include positive controls (e.g., known mGluR inhibitors) and report solvent/buffer details to mitigate variability .
  • Advanced Modeling : Combine MD simulations (AMBER) with mutagenesis studies to map receptor interaction sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Reactant of Route 2
(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.